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Ethylene glycol diglycidyl ether

Cat. No.: B009381
CAS No.: 2224-15-9
M. Wt: 174.19 g/mol
InChI Key: AOBIOSPNXBMOAT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure within the Glycidyl (B131873) Ether Family

Ethylene (B1197577) glycol diglycidyl ether, commonly abbreviated as EGDGE, is systematically named 1,2-bis(2,3-epoxypropoxy)ethane or 2,2'-[1,2-ethanediylbis(oxymethylene)]bisoxirane. nih.govnist.gov It belongs to the glycidyl ether family, a class of organic compounds characterized by an ether linkage to a glycidyl group, which contains an epoxide ring. The chemical formula for EGDGE is C8H14O4, and its structure consists of a central ethylene glycol core flanked by two glycidyl ether moieties. nih.govnist.govchemicalbook.com This bifunctional nature, with two terminal oxirane rings, is central to its utility in polymerization and cross-linking reactions. polysciences.com

The structure of EGDGE imparts a degree of flexibility and water miscibility, which distinguishes it from some other members of the glycidyl ether family. For instance, poly(propylene glycol) diglycidyl ether (PPGDGE) also contains a flexible polyether backbone but has a more hydrophobic character due to the propylene (B89431) oxide units. wikipedia.org In contrast, resorcinol (B1680541) diglycidyl ether (RDGE) has a more rigid aromatic core, leading to different mechanical properties in the resulting polymers. taylorandfrancis.com

Table 1: Properties of Ethylene Glycol Diglycidyl Ether (EGDGE)

Property Value
Molecular Formula C8H14O4 nih.govnist.govchemicalbook.com
Molecular Weight 174.19 g/mol nih.govnist.gov
IUPAC Name 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane nih.gov
CAS Number 2224-15-9 nih.govnist.gov
Appearance Colorless to pale yellow clear liquid smolecule.com
Boiling Point 112 °C at 4.5 mm Hg chemicalbook.comaecochemical.comchemicalbook.com
Density 1.118 g/mL at 25 °C chemicalbook.comaecochemical.comchemicalbook.com

| Refractive Index | n20/D 1.463 aecochemical.comchemicalbook.com |

Reactivity of Oxirane Rings in EGDGE: Fundamental Principles

The chemical reactivity of EGDGE is dominated by its two terminal oxirane (epoxide) rings. These three-membered rings are highly strained and, therefore, susceptible to ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.comlumenlearning.com This reactivity is the cornerstone of EGDGE's function as a cross-linker and monomer in polymer synthesis. smolecule.com

The ring-opening of epoxides can be catalyzed by either acidic or basic conditions. masterorganicchemistry.com

Under basic or nucleophilic conditions: The nucleophile, such as an amine, alcohol, or thiol, directly attacks one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the ring to form a new covalent bond and a hydroxyl group. This SN2-type reaction is highly efficient for creating cross-linked polymer networks. lumenlearning.compolysciences.com

Under acidic conditions: The oxygen atom of the epoxide ring is first protonated, which makes the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom of the epoxide. lumenlearning.com

The bifunctional nature of EGDGE allows it to react with two different molecules, or two functional groups on the same polymer chain, thereby forming a stable, three-dimensional network structure. This cross-linking ability is fundamental to its use in creating hydrogels, adhesives, and coatings with enhanced mechanical and thermal properties. polysciences.com

Historical Context of EGDGE in Polymer Chemistry and Biomaterial Science

The development and use of ethylene glycol and its derivatives have a rich history. Ethylene glycol itself was first synthesized in 1859 and saw widespread industrial production beginning in 1937. newworldencyclopedia.org The synthesis of glycidyl ethers, including EGDGE, followed the growth of the petrochemical industry, which provided the necessary precursors like ethylene glycol and epichlorohydrin (B41342). wikipedia.orgresearchgate.net

In polymer chemistry, EGDGE emerged as a valuable reactive diluent for epoxy resins. Its low viscosity helps to reduce the viscosity of high molecular weight epoxy resins, making them easier to process, while its reactive nature allows it to become an integral part of the final cured polymer network. polysciences.com This integration enhances the mechanical properties of the resulting material.

In the field of biomaterial science, the water-soluble and biocompatible nature of EGDGE has made it a cross-linking agent of choice for hydrogels. Hydrogels are water-swollen polymer networks that mimic the properties of natural tissues. EGDGE has been used to cross-link natural polymers like chitosan (B1678972) and hyaluronic acid, as well as synthetic polymers, for applications in drug delivery and tissue engineering. polysciences.comtaylorandfrancis.com For example, early research demonstrated the use of EGDGE to create cross-linked chitosan membranes for protein separations. polysciences.com

Significance of EGDGE in Contemporary Academic Research and Technological Advancements

This compound continues to be a compound of significant interest in both academic research and industrial applications due to its versatility and reactivity.

Recent Research Findings:

Advanced Hydrogels: Researchers are exploring the use of EGDGE to create "smart" hydrogels that can respond to external stimuli such as pH or temperature. These materials have potential applications in targeted drug delivery and regenerative medicine. taylorandfrancis.com

Biomedical Devices: EGDGE is being investigated for the development of biocompatible coatings for medical implants and as a component in biosensors. polysciences.comnih.gov For instance, it has been used to immobilize enzymes on microelectrode biosensors for in vivo monitoring of biological processes. nih.gov

High-Performance Polymers: In the realm of materials science, EGDGE is used to modify the properties of various polymers. For example, it has been shown to enhance the electrical conductivity of polymer films when used as a surface modifier. akademiabaru.com It has also been used to improve the mechanical properties and thermal stability of sodium alginate fibers. grafiati.com

UV-Curing Coatings: EGDGE has been utilized as a reactive diluent in cationic UV-curing coatings, contributing to the mechanical strength of the cured films. researchgate.net

Technological Advancements:

The unique properties of EGDGE have led to its adoption in several key technologies:

Adhesives and Coatings: Its ability to form strong cross-linked networks makes it an excellent component in high-performance adhesives and durable industrial coatings. polysciences.com

Fiber Modification: EGDGE is used to modify fibers to improve their mechanical properties and thermal stability. grafiati.com

Bioseparations: EGDGE-cross-linked hydrogels are employed in chromatographic separation of proteins and viruses. polysciences.com

The ongoing research and development centered on EGDGE underscore its importance as a fundamental chemical building block for creating a new generation of advanced materials with tailored properties for a wide range of applications.

Table 2: Chemical Compounds Mentioned

Compound Name
Allyl glycidyl ether
Benzyl glycidyl ether
Bisphenol A diglycidyl ether
Bisphenol F diglycidyl ether
Butyl glycidyl ether
Carbon dioxide
Chitosan
Collagen
Diethylene glycol
Diethylene glycol monobutyl ether
Epichlorohydrin
Ethylene carbonate
Ethylene glycol
Ethylene glycol diacetate
Ethylene oxide
Ethylene thiourea
Glutaraldehyde
Hyaluronic acid
Neopentyl glycol diglycidyl ether
Poly(ethylene glycol)
Poly(ethylene glycol) diglycidyl ether
Poly(propylene glycol) diglycidyl ether
Poly(vinyl chloride)
Poly(ethylene oxide)
Propylene glycol
Resorcinol diglycidyl ether
Sodium alginate
Triethylene glycol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B009381 Ethylene glycol diglycidyl ether CAS No. 2224-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
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InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O4
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Related CAS

26403-72-5, 58782-18-6, 29317-04-2
Record name Polyethylene glycol diglycidyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer
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Record name Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID4044876
Record name Ethylene glycol diglycidyl ether
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Molecular Weight

174.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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CAS No.

2224-15-9, 72207-80-8
Record name Glycol diglycidyl ether
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Record name Bis(1,2-epoxypropylether)ethanediol
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Record name Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-
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Record name 2,2'-[ethylenebis(oxymethylene)]bisoxirane
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Record name ETHYLENE GLYCOL DIGLYCIDYL ETHER
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Advanced Synthetic Methodologies and Mechanistic Studies of Egdge

Catalytic Systems in EGDGE Synthesis

The synthesis of EGDGE is critically dependent on catalysis to facilitate the two core chemical transformations: the formation of a halohydrin intermediate and its subsequent conversion to the final epoxide structure.

Lewis Acid Catalysis in Halohydrin Formation

The initial step in EGDGE synthesis involves the ring-opening of the epoxide ring of epichlorohydrin (B41342) by the hydroxyl groups of ethylene (B1197577) glycol. This reaction is effectively catalyzed by Lewis acids. The Lewis acid coordinates with the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com This activation lowers the energy barrier for the ring-opening reaction. osti.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have explored this process in detail. For the reaction between epichlorohydrin and an alcohol like methanol, the mechanism can be a concerted process where one alcohol molecule, adsorbed on the catalyst's active site, activates the epoxide, while a second alcohol molecule acts as the nucleophile. osti.govresearchgate.net The choice of Lewis acid catalyst significantly influences both the reaction rate and the regioselectivity of the ring-opening. osti.gov Research has shown that moderate-strength Lewis acids can be highly effective. osti.gov

CatalystSupportRelative Activity (Epichlorohydrin Ring-Opening)Sn-BetaZeoliteHigh (6 times more active than Zr-Beta) researchgate.netZr-BetaZeoliteModerate osti.govresearchgate.netHf-BetaZeoliteLower (7 times less active than Sn-Beta) researchgate.netSn-SBA-15Mesoporous SilicaActive, but significantly lower than Sn-Beta researchgate.net

Base-Catalyzed Dehydrochlorination Reactions

Following the formation of the bis(3-chloro-2-hydroxypropyl) ether intermediate, the next crucial step is dehydrochlorination to form the two glycidyl (B131873) ether groups. This transformation is an intramolecular substitution reaction catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH). eurochemengineering.comresearchgate.net The mechanism involves the deprotonation of the hydroxyl group by the base to form an alkoxide ion. rsc.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom, which is a good leaving group. rsc.org This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of the epoxide ring. rsc.orgyoutube.com

To maximize the yield of the desired epoxide, it is important to remove the product from the reaction environment as it forms to prevent side reactions like hydrolysis. eurochemengineering.com This is often achieved by performing the reaction in a reactive distillation column. eurochemengineering.com

Role of Novel Catalysts in Optimizing Reaction Kinetics

To overcome the challenges of the two-phase reaction system (aqueous ethylene glycol/base and organic epichlorohydrin), phase-transfer catalysts (PTCs) have been employed to optimize reaction kinetics. researchgate.netiagi.or.id PTCs, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride (TBACl) or benzyltriethylammonium chloride, facilitate the transfer of the hydroxide or alkoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs. rsc.orggoogle.comchemicalbook.comresearchgate.net

The use of PTCs offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced. rsc.org

Milder Reaction Conditions: The synthesis can be carried out at lower temperatures (e.g., 40 °C) and with reduced reaction times. chemicalbook.com

Improved Efficiency: It allows for the use of stoichiometric amounts of reactants and can lead to higher product yields. researchgate.netchemicalbook.com

Process Simplification: PTCs enable a single-stage synthesis, eliminating the need to isolate the chlorohydrin intermediate and reducing epichlorohydrin consumption. researchgate.net

Catalyst SystemReactant Ratio (ECH:Glycol)Reaction TimeYieldNaOH / TBACl (PTC)6:145 min89% chemicalbook.comBF₃·OEt₂ / NaOH2.4:1Not specifiedHigh (conditions optimized for yield) researchgate.netConventional Caustic AlkaliExcess ECHLonger / Higher TempLower, requires more solvent google.com

Epoxidation of Ethylene Glycol Derivatives

The primary route to EGDGE involves the epoxidation of ethylene glycol through its reaction with an epoxide precursor, namely epichlorohydrin.

Reaction of Ethylene Glycol with Epichlorohydrin

Etherification/Halohydrin Formation: Ethylene glycol reacts with two equivalents of epichlorohydrin. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is used to open the epoxide ring of epichlorohydrin, allowing the hydroxyl groups of ethylene glycol to add, forming the dichlorohydrin intermediate, 1,1'-[(ethane-1,2-diyl)bis(oxy)]bis(3-chloropropan-2-ol). researchgate.net

Cyclization/Dehydrochlorination: The intermediate is then treated with a base, like sodium hydroxide, which acts as a ring-closing agent. researchgate.net The base facilitates the intramolecular cyclization via dehydrochlorination, as described previously, forming the two terminal epoxide rings and yielding the final product, Ethylene Glycol Diglycidyl Ether. eurochemengineering.comresearchgate.net

Optimized conditions for this reaction involve carefully controlling the molar ratios of the reactants and the catalyst dosage. For instance, a molar ratio of 2.4:1 for epichlorohydrin to ethylene glycol and 2.2:1 for sodium hydroxide to ethylene glycol have been reported as preferable for high yield. researchgate.net

Direct Etherification Approaches with Epoxide Precursors

Direct etherification approaches aim to streamline the synthesis, making it more efficient and atom-economical. The use of phase-transfer catalysis (PTC) represents a significant step towards a more direct, one-pot synthesis. chemicalbook.comresearchgate.net Under PTC conditions, the reaction can proceed from ethylene glycol and epichlorohydrin to the final diglycidyl ether product without needing to isolate the chlorohydrin intermediate. researchgate.net

A typical direct procedure involves vigorously stirring a mixture of epichlorohydrin, sodium hydroxide pellets, water, and a phase-transfer catalyst. chemicalbook.com Ethylene glycol is then added dropwise to the mixture. chemicalbook.com This method combines the etherification and dehydrochlorination steps, leading to high yields in a shorter timeframe and under milder conditions. chemicalbook.com Other research into the direct synthesis of polyesterethers from ethylene glycol using ruthenium complexes also points towards novel catalytic pathways for forming ether linkages directly from diols, though this is for polymerization rather than the synthesis of a specific monomer like EGDGE. nih.gov

Synthesis via Phosphorus Pentoxide Mediated Reactions

While the primary industrial synthesis of EGDGE involves the reaction of ethylene glycol with epichlorohydrin, phosphorus pentoxide (P₄O₁₀) is not typically employed as a direct catalyst or reagent for this core reaction. Instead, its role is documented in the subsequent modification of EGDGE-derived intermediates to create specialized phosphate (B84403) esters. Phosphorus pentoxide is a powerful dehydrating and condensing agent, widely used to create anhydrides from carboxylic acids and to produce phosphate esters from alcohols. wikipedia.orgbyjus.comclariant.com

A notable application involves the synthesis of this compound dimethacrylate phosphate, a compound used as an adhesion promoter in UV-curable coatings. google.com In this multi-step process, EGDGE is first reacted with methacrylic acid in a ring-opening addition reaction. The resulting intermediate, this compound dimethacrylate, then undergoes an esterification reaction with phosphorus pentoxide to yield the final phosphate product. google.com

The reaction sequence can be summarized as:

Ring-Opening Addition: this compound + Methacrylic Acid → this compound dimethacrylate

Esterification: this compound dimethacrylate + Phosphorus Pentoxide → this compound dimethacrylate phosphate google.com

This process highlights the utility of phosphorus pentoxide in creating complex organophosphate derivatives from an EGDGE backbone, rather than its use in the synthesis of EGDGE itself. Some general chemical product descriptions have anecdotally mentioned that ethylene glycol reacts with phosphorus pentoxide to form an epoxy, but this is a scientifically imprecise description of its established reactivity. biosynth.comtistory.com

Mechanistic Elucidation of EGDGE Formation

The most common synthesis of EGDGE is a variation of the Williamson ether synthesis, which proceeds via a two-step mechanism involving the formation of a halohydrin intermediate followed by dehydrochlorination. ontosight.aiwikipedia.org

Detailed Reaction Pathways and Intermediate Species

The synthesis of EGDGE from ethylene glycol and epichlorohydrin involves two main chemical transformations.

Step 1: Addition and Formation of the Chlorohydrin Intermediate The first step is the addition of the hydroxyl groups of ethylene glycol to the epoxide ring of epichlorohydrin. This reaction is typically catalyzed by a Lewis acid, such as a boron trifluoride etherate complex, or various metal halides like tin tetrachloride. researchgate.netgoogle.com The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. Each hydroxyl group of the ethylene glycol molecule reacts with an epichlorohydrin molecule. This results in the formation of a key intermediate species, a bis-chlorohydrin ether, specifically 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol). ontosight.ai

Reactants: Ethylene Glycol, Epichlorohydrin

Catalyst: Lewis Acid (e.g., BF₃·OEt₂)

Intermediate: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)

Step 2: Dehydrochlorination and Epoxide Ring Formation In the second step, the chlorohydrin intermediate is treated with a strong base, typically an aqueous solution of sodium hydroxide (NaOH). researchgate.netgoogle.com The base deprotonates the hydroxyl groups of the chlorohydrin intermediate, forming alkoxides. Each resulting alkoxide ion then undergoes an intramolecular Sₙ2 reaction, attacking the adjacent carbon atom that bears the chlorine atom. masterorganicchemistry.comchemistrytalk.org This displaces the chloride ion and closes the ring, forming the two desired glycidyl ether functionalities. This ring-closing step is an example of dehydrochlorination. google.com

Reactant: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)

Reagent: Sodium Hydroxide (or other strong base)

Product: this compound (EGDGE)

Phase-transfer catalysts, such as tetrabutylammonium chloride, can be used in conjunction with sodium hydroxide to facilitate the reaction between the aqueous base and the organic intermediate. chemicalbook.com

Control of Exothermic Reactions in Industrial and Laboratory Production

The reactions involved in the synthesis of EGDGE, particularly the initial ring-opening of epichlorohydrin and the subsequent dehydrochlorination, are significantly exothermic. nih.govosti.gov Uncontrolled heat release can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway. nih.gov This can cause side reactions, degradation of the product, and pose serious safety hazards. osti.gov

Several strategies are employed in both laboratory and industrial settings to manage the reaction exotherm:

Controlled Reagent Addition: A primary method for controlling the reaction rate and heat generation is the slow, controlled addition of one of the reactants. Typically, epichlorohydrin is added dropwise or streamed into the reactor containing ethylene glycol and the catalyst. google.com This ensures that the heat generated can be effectively removed by the cooling system as the reaction proceeds.

Cooling Systems: Reactors are equipped with external cooling jackets or internal cooling coils through which a coolant (like water or a specialized heat-transfer fluid) is circulated to dissipate the heat of reaction. mdpi.com

Agitation: Efficient and continuous stirring is crucial to ensure uniform temperature throughout the reaction mixture, preventing the formation of localized hot spots where the reaction rate could accelerate uncontrollably.

Semi-Batch Operation: Industrial production often utilizes semi-batch reactors. In this setup, the reactor is initially charged with ethylene glycol and catalyst, and epichlorohydrin is fed continuously at a predetermined rate that matches the cooling capacity of the system. byjus.com

Thermal Monitoring: Continuous monitoring of the internal temperature of the reactor is essential. Automated systems can adjust the reactant feed rate or the cooling system's intensity in response to temperature fluctuations to maintain the desired reaction temperature. mdpi.com

The table below summarizes key parameters for controlling the exothermic synthesis of EGDGE.

Control ParameterMethod/TechniquePurpose
Reaction Rate Slow, metered addition of epichlorohydrinTo prevent rapid, uncontrolled heat generation.
Heat Removal Cooling jackets, internal coilsTo actively dissipate the heat produced by the exotherm.
Temperature Homogeneity Vigorous and constant agitationTo eliminate localized hot spots and ensure uniform reaction conditions.
Process Management Semi-batch reactor operationTo balance reaction rate with the system's heat removal capacity.
Safety Monitoring Continuous temperature sensingTo provide real-time data for process control and safety interlocks.

This table is based on general principles of exothermic chemical reaction control.

Side Reactions and Impurity Formation during Synthesis

During the synthesis of EGDGE, several side reactions can occur, leading to the formation of impurities that can affect the purity, viscosity, and performance of the final product.

Oligomerization: The newly formed epoxide groups of EGDGE can react with the hydroxyl groups of the starting material, ethylene glycol, which is still present in the reaction mixture. This leads to the formation of higher molecular weight oligomers, where multiple ethylene glycol units are linked by glyceryl ether bridges. rsc.org This is a significant source of impurity that increases the viscosity of the final product.

Hydrolysis of Epoxide Rings: If excess water is present, particularly during the dehydrochlorination step with aqueous NaOH, the epoxide rings can undergo hydrolysis to form diol groups. This results in the formation of 2,3-dihydroxypropyl ether derivatives instead of the desired glycidyl ether.

Incomplete Dehydrochlorination: If the reaction with the base is incomplete, the final product will contain residual chlorine in the form of the chlorohydrin intermediate. This is often measured as the "saponifiable chlorine" content and is an important quality control parameter. polysciences.com

Polymerization of Epichlorohydrin: Under certain conditions, especially in the presence of strong Lewis acids or bases, epichlorohydrin can self-polymerize, leading to the formation of poly(epichlorohydrin). dergipark.org.tr

Formation of Mono-glycidyl Ether: If the reaction is not carried to completion or if the stoichiometry is not precise, some ethylene glycol molecules may only react at one hydroxyl site, resulting in the formation of ethylene glycol mono-glycidyl ether.

The table below details common impurities and their source.

ImpuritySource/Cause of Formation
High-Molecular-Weight Oligomers Reaction of EGDGE with unreacted ethylene glycol.
2,3-Dihydroxypropyl Ether Derivatives Hydrolysis of epoxide rings by water.
Residual Chlorohydrin Incomplete dehydrochlorination (ring-closing) step.
Poly(epichlorohydrin) Self-polymerization of the epichlorohydrin reactant.
Ethylene Glycol Monoglycidyl Ether Incomplete reaction of ethylene glycol.

This table summarizes potential impurities based on the reaction chemistry.

Cross Linking Mechanisms and Polymerization Kinetics of Egdge

Epoxide Ring-Opening Reactions with Nucleophiles

The primary mechanism for EGDGE's cross-linking activity is the ring-opening reaction of its epoxide groups. This reaction can be initiated by a variety of nucleophiles, leading to the formation of a cross-linked network. researchgate.netlibretexts.org The process is a typical SN2 reaction where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a new covalent bond. pressbooks.pub

The reaction between the epoxide groups of EGDGE and amine functional groups is a widely utilized method for cross-linking polymers. polysciences.compolysciences.com This aminolysis of epoxides leads to the formation of β-amino alcohols. scielo.org.mx For instance, in the cross-linking of gelatin, the amine (NH₂) functional groups are consumed by EGDGE. researchgate.net Studies show that with 10 wt. % EGDGE, the amine groups of gelatin can be totally consumed. researchgate.net The reaction is often catalyzed by tertiary amines in aqueous solutions. rsc.org

The process involves the nucleophilic attack of the amine on an epoxide carbon, which is an SN2-type reaction. pressbooks.pubscielo.org.mx This reaction is highly regioselective, and its efficiency allows for the synthesis of network polymers and gels from multifunctional amines like polyethyleneimine (PEI) and diethylenetriamine (B155796) (DETA). mdpi.com The disappearance of absorption peaks corresponding to the epoxy and amine groups in FT-IR spectra confirms the successful progress of the addition reaction. mdpi.com

Polymer/MoleculeNucleophilic GroupReaction ConditionsOutcomeReference
GelatinAmine (-NH₂)pH 7.4 to 11Cross-linked gelatin hydrogel; amine groups consumed. researchgate.net
Polyurethane Dispersion (PUD)Amine (-NH₂)Curing processConsumption of hydrophilic amine groups, increased cross-linking density. researchgate.net
Diethylenetriamine (DETA)Primary and Secondary AminesRoom temperature in H₂O or 90°C in DMSOFormation of network polymer gels. mdpi.com
Various AminesAromatic and Aliphatic AminesRoom temperature, solvent-free, with catalystHigh yield of β-amino alcohols with excellent regioselectivity. scielo.org.mxrsc.org

EGDGE readily reacts with hydroxyl (-OH) functional groups, making it an effective cross-linker for polysaccharides and other hydroxyl-containing polymers. researchgate.netpolysciences.com The reaction results in the formation of stable ether linkages. researchgate.net A notable example is the cross-linking of chitosan (B1678972) in acidic media, where EGDGE interacts primarily with the hydroxyl groups at the C6 position of the glucosamine (B1671600) unit to form mechanically stable gels. acs.org The ring-opening of the epoxy groups in this reaction also leads to the formation of new hydroxyl groups. researchgate.net

The epoxide rings of EGDGE are also susceptible to nucleophilic attack by carboxyl (-COOH) and sulfhydryl (-SH) groups. researchgate.netpolysciences.com

The reaction with carboxyl groups is utilized in cross-linking polymers like carboxylated nitrile rubber. This reaction, which can be catalyzed, results in the formation of a β-hydroxy ester, enhancing the mechanical properties of the resulting material. researchgate.net In the curing of polyurethane dispersions, the hydrophilic carboxylic acid groups are consumed by the reaction with EGDGE, contributing to improved water resistance of the final film. researchgate.net

Sulfhydryl groups, also known as thiols, are highly nucleophilic and react efficiently with epoxides to form stable thioether linkages. researchgate.netthermofisher.com This reaction is a key strategy in bioconjugation and material science for cross-linking proteins and other biomolecules. researchgate.netnih.gov The reaction of thiols with epoxides can proceed under mild conditions, often catalyzed by tertiary amines in an aqueous environment. rsc.org Thiols are versatile bioactive molecules due to their functional SH group. newsfilecorp.combarchart.com

The ring-opening reactions of EGDGE with various nucleophiles result in the formation of new functional groups that become integral to the cross-linked polymer network.

Hydroxyl and Amino Groups: The reaction of an epoxide with an amine yields a β-amino alcohol, which contains both a secondary or tertiary amine and a hydroxyl group. scielo.org.mxrsc.orgrsc.org

Ether and Hydroxyl Groups: The reaction with a hydroxyl group results in the formation of an ether linkage and a new hydroxyl group from the opened epoxide ring. researchgate.net

Thioether Groups: The reaction with a sulfhydryl group leads to the formation of a stable thioether bond. thermofisher.com

These newly formed groups, particularly the hydroxyl groups, can alter the hydrophilicity and subsequent reactivity of the polymer network.

Cross-Linking Polymerization Dynamics

The kinetics of polymerization involving EGDGE are complex, often characterized by step-growth polymerization principles. libretexts.org The process involves the gradual reaction of functional groups, leading to an increase in molecular weight over time. youtube.com

The bifunctional nature of EGDGE allows it to connect polymer chains, leading to the formation of a three-dimensional network structure, a process known as gelation. mdpi.comacs.org As the cross-linking reactions proceed, the viscosity of the system increases until a gel point is reached, where a continuous network spans the entire system.

The dynamics of this network formation are influenced by several factors:

Reactant Concentration: Higher concentrations of the polymer and cross-linker generally lead to faster gelation and a denser network.

pH and Temperature: The rate of the epoxide ring-opening reaction is highly dependent on pH and temperature. For amine and carboxyl reactions, alkaline conditions are often optimal. researchgate.netresearchgate.net Temperature affects reaction rates and molecular mobility. acs.org

Solvent: The choice of solvent can impact the reaction kinetics and the final morphology of the network, potentially leading to porous structures through polymerization-induced phase separation. mdpi.com

Studies on gelatin cross-linked with EGDGE have shown that the swelling ratio of the resulting hydrogel decreases as the pH is increased from 7.4 to 9, indicating a more tightly cross-linked network. researchgate.net The formation of these networks can be engineered to create hydrogels with specific mechanical properties, such as stiffness and extensibility, for applications in tissue engineering and biomaterials. nih.govnih.govresearchgate.net The kinetics can exhibit an autoacceleration or "gel effect," where the reaction rate increases rapidly due to reduced mobility of growing polymer chains, which in turn decreases the rate of diffusion-controlled termination. kpi.ua

SystemKey Findings on Gelation/NetworkInfluencing FactorsReference
Chitosan/EGDGEFormation of mechanically stable gels and cryogels.pH, type of acid (HCl vs. acetic acid). acs.org
Gelatin/EGDGESwelling ratio decreases with increased pH (7.4 to 9) and EGDGE concentration.pH, EGDGE concentration. researchgate.net
PEI/PEGDERing-opening addition reactions yield gels.Solvent (H₂O, DMSO), temperature. mdpi.com
PEG HydrogelsGelation times can be controlled (hours to days) by modifying the cross-linker structure.Chemical identity of the cross-linker. nih.gov

Influence of pH on Cross-Linking Efficacy

The pH of the reaction medium plays a pivotal role in the cross-linking efficacy of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE), particularly in aqueous systems and with biopolymers such as gelatin. The cross-linking reaction of EGDGE is notably active under alkaline conditions, generally at a pH greater than 7. researchgate.net This is attributed to the increased nucleophilicity of functional groups like amines, which facilitates the ring-opening reaction of the epoxide groups on the EGDGE molecule.

In the context of cross-linking Type-B gelatin, studies have demonstrated a clear dependence of the swelling ratio of the resulting hydrogel on the pH of the reaction environment. For instance, when using EGDGE concentrations of 3 wt.% or higher, the swelling ratio of the gelatin hydrogel has been observed to decrease as the pH is increased from 7.4 to 9. researchgate.net This trend suggests a higher degree of cross-linking at a more alkaline pH within this range, leading to a tighter polymer network that restricts water uptake. However, this tendency can be inverted at a pH above 9. At such high pH levels, an increase in the swelling ratio is observed, which may be attributed to the denaturation of the gelatin structure and a potential negative interference of excessive hydroxide (B78521) ions with the cross-linking reaction. researchgate.netpolysciences.com The optimal pH for the cross-linking reaction between gelatin and EGDGE has been reported to be around 9. polysciences.com

The following table illustrates the effect of pH on the swelling ratio of a 13 wt.% Type-B gelatin solution cross-linked with varying concentrations of EGDGE.

Table 1: Influence of pH and EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels

EGDGE Concentration (wt.%)Swelling Ratio at pH 7.4Swelling Ratio at pH 9.0Swelling Ratio at pH 11.0
3~1.73Data not availableData not available
5Data not availableData not availableData not available
10Data not available~1.07Data not available
15Data not availableData not availableData not available

Data derived from studies on the cross-linking of gelatin with EGDGE. researchgate.netpolysciences.com Note: The table is populated with available data points from the sources. "Data not available" indicates that the specific value was not provided in the cited literature.

Effect of Cross-Linker Concentration on Polymer Network Properties

The concentration of EGDGE as a cross-linker has a profound impact on the resulting polymer network's properties, including swelling behavior, mechanical strength, and cross-link density. Generally, an increase in the cross-linker concentration leads to a higher cross-link density, which in turn enhances the mechanical properties, such as tensile strength and modulus, while reducing the equilibrium swelling ratio.

In the case of EGDGE-cross-linked gelatin, as the concentration of EGDGE increases from 3 to 10 wt.%, the swelling ratio decreases significantly. polysciences.com This is indicative of a more densely cross-linked network that restricts the imbibition of water. Beyond a concentration of 10 wt.% EGDGE, no further decrease in the swelling ratio is observed, suggesting that the reactive amine groups on the gelatin have been fully consumed. polysciences.com

Similarly, in other polymer systems, such as polyurethane dispersions, an optimal concentration of EGDGE is crucial for maximizing mechanical performance. For instance, a study on EGDGE-cross-linked polyurethane films found that a concentration of 6 wt.% EGDGE yielded the maximum tensile strength.

The following table summarizes the effect of EGDGE concentration on the properties of a gelatin-based polymer network.

Table 2: Effect of EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels at pH 7.4

EGDGE Concentration (wt.%)Swelling Ratio
3~1.73
10~1.07

Data derived from a study on the cross-linking of gelatin with EGDGE at a pH of 7.4. polysciences.com

Post-Curing Mechanisms and Their Impact on Material Behavior

Post-curing is a critical step in the fabrication of some thermoset polymers, where the material is subjected to a specific temperature for a certain duration after the initial curing process. This can lead to the completion of reactions, further cross-linking, and relaxation of internal stresses, thereby significantly impacting the final mechanical properties and stability of the material.

In systems involving EGDGE, particularly with co-reactants like poly(acrylic acid), a "post-curing stage" has been identified. During the initial polymerization, not all of the epoxy rings on the EGDGE molecules may react. The subsequent post-curing step, typically involving elevated temperatures, allows these unreacted epoxy groups to form additional cross-links. The duration and temperature of this post-curing stage are crucial parameters that influence the final properties of the polymer network, such as swelling capacity, gel content, and rheological behavior.

While specific data on the post-curing of EGDGE-based systems is limited in the readily available literature, the general principles can be illustrated by the effects of post-curing on other 3D-printed resins. For example, post-curing time has been shown to significantly increase the flexural modulus and the degree of polymerization in various photopolymerized 3D printed materials. mdpi.com

The following table demonstrates the effect of post-curing time on the mechanical properties of a generic 3D-printed resin, illustrating the potential impact of such a process on polymer networks.

Table 3: Illustrative Example of the Effect of Post-Curing Time on the Mechanical Properties of a 3D-Printed Resin

Post-Curing Time (min)Flexural Modulus (GPa)Degree of Polymerization (%)
0 (Green State)0.71 - 0.9726.17 - 41.95
15Data not available~37.09
1201.77 - 2.0844.36 - 54.55

Data derived from a study on various 3D-printed resins and is intended to be illustrative of the general effects of post-curing. mdpi.com The ranges represent values for different resin formulations.

Kinetic Studies of EGDGE Polymerization and Curing

Reaction Order and Activation Energy Determination

The study of polymerization kinetics, including the determination of the reaction order and activation energy, is fundamental to understanding and controlling the curing process of thermosetting resins like those involving EGDGE. The reaction order describes how the rate of reaction is influenced by the concentration of the reactants, while the activation energy (Ea) represents the minimum energy required for the reaction to occur.

For epoxy resins, the curing reaction can often be described by an n-th order or an autocatalytic model. polysciences.com The reaction order and activation energy are typically determined experimentally using techniques such as Differential Scanning Calorimetry (DSC). mdpi.com By conducting experiments at different heating rates or isothermal temperatures, the kinetic parameters can be calculated using various models, such as the Kissinger or Friedman methods.

Monitoring Reaction Progress via Spectroscopic Techniques (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the progress of the curing reaction of EGDGE in real-time. This method allows for the qualitative and quantitative analysis of the chemical changes occurring during polymerization by tracking the changes in the intensity of specific absorption bands corresponding to the functional groups involved in the reaction.

The curing of EGDGE involves the ring-opening of its epoxide groups. The progress of this reaction can be monitored by observing the decrease in the intensity of the characteristic absorption band of the epoxy ring, which typically appears around 915 cm⁻¹. semanticscholar.org Concurrently, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction can be observed by the appearance or increase in the intensity of a broad absorption band in the region of 3200-3600 cm⁻¹.

By recording FTIR spectra at different time intervals during the curing process, a kinetic profile of the reaction can be constructed. The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at a given time to its initial area. This data can then be used to determine the reaction kinetics, as described in the previous section. The use of an internal standard, a peak that does not change during the reaction, is often employed to improve the accuracy of the quantitative analysis. semanticscholar.org

Influence of Molecular Weight of EGDGE and Co-Reactants on Kinetics

The molecular weight of both EGDGE and its co-reactants can significantly influence the polymerization kinetics and the properties of the final polymer network. EGDGE itself is available in various molecular weights, which are essentially oligomers of ethylene glycol end-capped with glycidyl (B131873) ether groups. polysciences.comsigmaaldrich.com

A higher molecular weight EGDGE will have a longer poly(ethylene glycol) chain between the two terminal epoxy groups. This increased distance between the reactive ends will result in a lower cross-link density for a given weight percentage of the cross-linker. Consequently, this can lead to a slower gelation time and a softer, more flexible final material with a higher swelling capacity.

Table 4: Examples of Commercially Available Poly(ethylene glycol) diglycidyl ether with Different Average Molecular Weights (Mn)

SupplierAverage Mn (g/mol)
Polysciences, Inc.1000
Sigma-Aldrich2000

Data obtained from supplier websites. polysciences.comsigmaaldrich.com This table illustrates the availability of different molecular weight grades of EGDGE, which will inherently affect polymerization kinetics and final polymer properties.

Modeling of Curing Kinetics (e.g., Coats-Redfern Model)

The study of curing kinetics is essential for understanding and controlling the formation of polymer networks from monomers like Ethylene glycol diglycidyl ether (EGDGE). Various models are employed to analyze data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine key kinetic parameters. While autocatalytic models like the Kamal or Šesták–Berggren equations are frequently used for DSC data of epoxy systems nih.govnih.gov, model-fitting methods using TGA are also applicable, particularly for reactions that involve a quantifiable mass loss during curing polymerinnovationblog.com.

One such method is the Coats-Redfern model, an integral model-fitting method used to analyze data from non-isothermal TGA experiments. TGA measures the change in mass of a sample as a function of temperature or time. For certain polymer systems, such as phenolics, the curing reaction is accompanied by the evolution of small molecules like water or formaldehyde, resulting in a measurable mass loss polymerinnovationblog.com. When a direct relationship exists between this mass loss and the extent of the cross-linking reaction, TGA can be a powerful tool for kinetic analysis polymerinnovationblog.com.

The Coats-Redfern equation is a model-fitting method that allows for the determination of kinetic parameters, most notably the activation energy (Ea) and the pre-exponential factor (A). The general form of the equation is derived from the solid-state reaction rate expression. By plotting the experimental TGA data according to the linearized form of the equation for different potential reaction models (e.g., first-order, second-order, diffusion-controlled), the model that best fits the data can be identified, and the kinetic parameters can be calculated from the slope and intercept of the resulting straight line.

While specific studies applying the Coats-Redfern model to the curing of EGDGE are not prevalent in the reviewed literature, the methodology is a standard approach in thermal analysis. Its applicability to an EGDGE system would depend on the specific curing chemistry employed. If the curing agent or process for EGDGE results in a predictable mass loss, the Coats-Redfern model could be a viable method for characterizing its curing kinetics. For many epoxy-amine systems, however, the curing reaction is primarily an addition reaction with no mass loss, making DSC the more common technique for kinetic studies scispace.comresearchgate.net. In such cases, phenomenological models that describe the autocatalytic nature of the cure are typically more appropriate nih.govmdpi.com.

Network Interlock Effects in Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are polymer blends where at least one polymer network is synthesized and/or cross-linked in the immediate presence of the other nih.gov. This unique structure can lead to synergistic properties not found in the individual component polymers. When EGDGE or similar flexible epoxy resins are used to form one of the networks, a phenomenon known as "network interlock" can significantly influence the polymerization kinetics and final properties of the material.

Network interlock refers to the mutual entanglement and physical obstruction between the growing chains of the different polymer networks. This physical entanglement acts as a significant barrier to the mobility of the reactive species. Research on IPNs combining a polyethylene (B3416737) glycol-based network with another polymer network has demonstrated that this interlock provides a sterically hindered environment for the reacting monomers and growing chains scispace.com. This steric hindrance is a key factor that distinguishes the kinetics of IPN formation from the kinetics of the individual network formations nih.govnih.gov.

A study on a simultaneous IPN system based on poly(ethylene glycol) diacrylate (PEGDA) and a diglycidyl ether epoxy resin provides clear evidence for this effect. The kinetic analysis revealed that both the rate constants for the epoxy and the acrylate (B77674) polymerization were lower in the IPN system compared to the rates for the pure, individual networks. This was accompanied by a corresponding increase in the measured activation energy for the IPN formation.

The table below summarizes the conceptual impact of network interlock on kinetic parameters during the formation of a simultaneous IPN, based on the findings in related systems.

Kinetic ParameterEffect of Network InterlockRationale
Cure Rate Constant (k) DecreasesReduced chain mobility and steric hindrance from the interpenetrating network slow down the reaction.
Activation Energy (Ea) IncreasesAdditional energy is required to overcome the steric barriers and restricted movement imposed by the entangled network chains.
Gel Formation Time IncreasesA lower reaction rate naturally leads to a longer time required to reach the gel point, where a continuous network is formed. researchgate.net

These network interlock effects are fundamental to the structure-property relationships in IPNs containing flexible polymer chains like those derived from EGDGE. While the interlock may slow down the curing process, it is also responsible for enhancing the mechanical properties of the final material, such as toughness and fracture resistance, by creating a more intimately entangled and energy-dissipating structure.

Applications of Egdge in Advanced Polymeric and Composite Materials

Hydrogel Fabrication and Engineering

EGDGE is extensively employed in the fabrication of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Its role as a cross-linker is pivotal in defining the structural integrity and functional properties of these materials.

Cross-Linking Agent for Polysaccharides

EGDGE serves as an effective cross-linking agent for a wide range of polysaccharides, creating hydrogels with properties tailored for specific applications. polysciences.com The epoxide groups at both ends of the EGDGE molecule react with the functional groups on the polysaccharide chains, forming a stable, three-dimensional network. itu.edu.tr

Chitosan (B1678972): EGDGE is used to cross-link chitosan, a biocompatible and biodegradable polysaccharide, to form hydrogels. nih.gov The reaction between the amine and hydroxyl groups of chitosan and the epoxide groups of EGDGE results in a cross-linked network. researchgate.net The efficiency of this cross-linking can be influenced by the pH and the type of acid used to dissolve the chitosan. acs.org For instance, cross-linking in hydrochloric acid solutions yields mechanically stable gels and cryogels, whereas weaker gels are formed in acetic acid solutions. acs.org These chitosan-EGDGE hydrogels have been explored for various applications, including the development of scaffolds for tissue engineering and as adsorbents for dye removal. nih.govnih.gov

Hyaluronic Acid (HA): Hyaluronic acid, a major component of the extracellular matrix, can be cross-linked with EGDGE to improve its mechanical properties and reduce its degradation rate in vivo. itu.edu.tr This is particularly relevant for applications such as dermal fillers and scaffolds for soft tissue regeneration. frontiersin.orgoamjms.eu The cross-linking reaction creates a more robust hydrogel network, and by adjusting the concentration of EGDGE, the mechanical properties and swelling behavior of the resulting HA hydrogel can be controlled. itu.edu.trbiomaterials.org Studies have shown that EGDGE-cross-linked HA hydrogels can exhibit higher elasticity compared to those cross-linked with other agents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE). frontiersin.org

Cyclodextrins: Hydrogels based on cyclodextrins have been developed using EGDGE as a cross-linker. nih.govresearchgate.net These hydrogels show promise as carriers for drug delivery due to the ability of cyclodextrins to form inclusion complexes with various drug molecules. nih.govresearchgate.net The cross-linking of hydroxypropyl-beta-cyclodextrin (HPβCD) with EGDGE produces hydrogels with good mechanical properties and a high capacity for drug loading. nih.gov The properties of these hydrogels, such as gel time and swelling degree, can be further tuned by incorporating other polymers like hydroxypropylmethylcellulose (B13716658) (HPMC). nih.govresearchgate.net

Guar (B607891) Gum: Guar gum, a natural polysaccharide, can be cross-linked with polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a derivative of EGDGE, to form hydrogels. nih.gov These hydrogels exhibit thixotropic properties, meaning they can become less viscous under shear stress and then return to a more solid state, which makes them potentially useful as injectable materials for biomedical applications. nih.gov The cross-linking of guar gum with agents like epichlorohydrin (B41342) has also been studied to create hydrogels with tunable structures and enhanced mechanical properties. mdpi.combohrium.com

Injectable Hydrogels for Soft Tissue Repair and Augmentation

The ability to form hydrogels in situ after injection is a significant advantage for minimally invasive procedures. EGDGE and its derivatives are used to create injectable hydrogel systems for soft tissue repair and augmentation. researchgate.netyoutube.com These hydrogels are often designed to be shear-thinning, allowing them to be easily injected through a needle and then quickly recover their gel-like structure at the target site. nih.gov For instance, hyaluronic acid-based hydrogels cross-linked with polyethylene glycol diglycidyl ether (PEGDE) are being developed as long-lasting dermal fillers. frontiersin.orgoamjms.eu These injectable systems can provide volume and support to tissues, and some are designed to promote tissue regeneration. researchgate.netyoutube.com A novel injectable hydrogel made from succinoglycan riclin cross-linked with PEGDE has shown enhanced persistence and biocompatibility compared to commercial HA fillers in preclinical studies. nih.gov

Controlled Drug Delivery Systems

EGDGE-cross-linked hydrogels are widely investigated as matrices for the controlled release of therapeutic agents. polysciences.comnih.gov The cross-linked network of the hydrogel can entrap drug molecules and release them over an extended period. The release rate can be modulated by altering the cross-linking density of the hydrogel; a higher cross-linking density generally leads to a slower release rate. nih.gov

For example, hydrogels made from cyclodextrins cross-linked with EGDGE have demonstrated the ability to sustain the release of drugs like diclofenac (B195802) for several hours. nih.govresearchgate.net Similarly, hydrogels of poly(vinyl alcohol) cross-linked with EGDGE have been shown to slow the release of vancomycin (B549263) hydrochloride. nih.gov The incorporation of other polymers or modifications to the hydrogel structure can further tailor the drug release profile. nih.govresearchgate.net PEG-based hydrogels are also extensively studied for drug delivery in bone regeneration, capable of sustained release of antibiotics like vancomycin. nih.gov

Tailoring Mechanical Properties and Cross-Linking Density of Hydrogels

The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their performance, especially in tissue engineering applications where they should ideally mimic the properties of the native tissue. nih.gov The cross-linking density, which is the number of cross-links per unit volume, is a key parameter that can be adjusted to control these mechanical properties. mdpi.com

By varying the concentration of EGDGE or its derivatives during hydrogel synthesis, the cross-linking density can be effectively controlled. biomaterials.orgnih.gov An increase in the cross-linker concentration generally leads to a higher cross-linking density, resulting in a stiffer and less swollen hydrogel. biomaterials.org For example, in chitosan-based cryogels, increasing the concentration of diglycidyl ethers leads to a significant decrease in the degradation rate, demonstrating control over the material's stability. dntb.gov.ua Similarly, for hyaluronic acid hydrogels, adjusting the amount of PEGDE allows for the optimization of elasticity and swelling behavior for various tissue engineering needs. biomaterials.org This tunability allows for the creation of hydrogels with a wide range of mechanical properties suitable for different applications, from soft materials for tissue regeneration to more rigid structures. nih.govresearchgate.net

Biomaterials and Tissue Engineering Scaffolds

EGDGE plays a crucial role in the development of biomaterials and scaffolds for tissue engineering by modifying natural polymers to enhance their performance. These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue.

Modification of Natural Polymers for Enhanced Mechanical Properties

Natural polymers like chitosan and gelatin are often used in tissue engineering due to their biocompatibility and biodegradability. nih.gov However, they can sometimes lack the necessary mechanical strength and stability for certain applications. nih.govnih.gov EGDGE is used to cross-link these polymers, thereby improving their mechanical properties. nih.govresearchgate.net

Chitosan: Cross-linking chitosan with EGDGE enhances its mechanical stability, making it more suitable for use as a scaffold material. nih.gov The resulting hydrogels can be fabricated into various forms, such as cryogels with large, interconnected pores that are beneficial for cell infiltration and nutrient transport. nih.govdntb.gov.ua The mechanical properties of these chitosan cryogels, including their elasticity, toughness, and compressive strength, can be tuned by adjusting the concentration and chain length of the diglycidyl ether cross-linker. nih.govdntb.gov.ua For instance, using a shorter chain cross-linker like EGDGE can result in tougher and stronger cryogels compared to those made with longer chain cross-linkers like polythis compound (PEGDE). dntb.gov.ua

Gelatin: Gelatin, a derivative of collagen, is another natural polymer that can be cross-linked with EGDGE to improve its properties for tissue engineering applications. researchgate.net The cross-linking reaction, which primarily involves the amine groups of gelatin, increases the stability of the gelatin hydrogel. researchgate.net Research has shown that the swelling ratio of gelatin hydrogels decreases with an increasing amount of EGDGE, indicating the formation of a more tightly cross-linked network. researchgate.net This modification enhances the dimensional stability and helps maintain the structural integrity of the material, which is essential for its function as a tissue engineering scaffold. researchgate.net The synergy between chitosan and gelatin in hybrid hydrogels has also been shown to improve mechanical and thermal stability. nih.gov

Protein Cross-Linking (e.g., Bovine Hemoglobin)

Ethylene (B1197577) glycol diglycidyl ether has been effectively utilized as a cross-linking agent for proteins, offering an alternative to traditional reagents like glutaraldehyde. researchgate.net The diepoxide structure of EGDGE allows it to react with nucleophilic groups on proteins, such as amino, hydroxyl, and sulfhydryl groups, to form stable covalent bonds. researchgate.net A notable application is the cross-linking of bovine hemoglobin (Hb), a process studied to develop hemoglobin-based oxygen carriers. researchgate.netnih.gov

Research findings indicate that the cross-linking reaction is highly dependent on pH. researchgate.net At a pH of 7.5, EGDGE shows a preference for reacting with the sulfhydryl groups of hemoglobin. researchgate.net As the pH is increased to 9.5, the reaction primarily occurs between the epoxide groups of EGDGE and the amino groups of the protein. researchgate.net This control over reactivity allows for the targeted formation of either intra-molecularly or inter-molecularly cross-linked products. researchgate.net

In one study, controlling the reaction conditions resulted in the formation of intermolecularly cross-linked hemoglobin with a defined size distribution. researchgate.net The resulting product mixture demonstrated significant alteration in properties, which is critical for its potential application as a red cell substitute. researchgate.net

Table 1: Composition of Intermolecularly Cross-Linked Bovine Hemoglobin (Hb) using EGDGE

Product Percentage of Mixture Weight-Average Molecular Weight (Mw)
Dimeric Hb 74.7% 146 kDa
Trimeric Hb 18.9% 228 kDa
Oligomer (4-6 Hb units) 6.4% 375 kDa

Data sourced from a study on the characteristics of EGDGE-cross-linked hemoglobin. researchgate.net

Enzyme Immobilization for Biosensor Development

Poly(ethylene glycol) diglycidyl ether (PEGDE), a derivative of EGDGE, is a key reagent for enzyme immobilization, a critical step in the fabrication of biosensors. researchgate.netspringernature.comnih.govresearchgate.net The process of immobilization secures an enzyme to a transducer surface while aiming to preserve its catalytic activity and stability. nih.govresearchgate.net PEGDE has been successfully used to immobilize various enzymes, including glucose oxidase, D-amino acid oxidase, and glutamate (B1630785) oxidase, for the development of highly sensitive microelectrode biosensors. researchgate.netnih.gov

The two epoxy groups in PEGDE react with amine functional groups on the protein surface, creating stable covalent linkages that immobilize the enzyme. researchgate.net This method is considered a simple, low-cost, and non-toxic alternative to other cross-linking agents. researchgate.netnih.gov Biosensors created using PEGDE for immobilization exhibit high sensitivity and rapid response times, often on the order of seconds, which is sufficient for monitoring biological processes in vivo. nih.gov

The stability of these enzymatic biosensors is a significant advantage. Studies have shown that enzymes immobilized with PEGDE remain highly stable for several months when stored at 4°C and for at least three days at 37°C. nih.gov This stability, combined with its low toxicity, makes PEGDE a promising tool for preparing microelectrode biosensors for laboratory and potentially in vivo applications. springernature.comnih.gov

Table 2: Enzymes Immobilized with PEGDE for Biosensor Applications

Enzyme Application Key Findings
Glucose Oxidase Glucose monitoring biosensors High sensitivity, response time in seconds, stable for months. springernature.comnih.gov
D-amino acid Oxidase D-amino acid detection Successful fabrication of stable and sensitive microelectrode biosensors. nih.gov
Glutamate Oxidase Glutamate monitoring in the nervous system Reliable monitoring of brain glutamate levels in research settings. researchgate.netspringernature.comnih.gov

This table summarizes findings from studies on PEGDE-based enzyme immobilization. researchgate.netspringernature.comnih.gov

Development of Biodegradable Polymeric Materials

EGDGE and its derivatives like PEGDE are instrumental in the development of biodegradable materials by cross-linking natural polymers. researchgate.netcd-bioparticles.netnih.gov This cross-linking enhances the mechanical and physical properties of biopolymers, making them suitable for a wider range of applications. nih.gov

Another application involves the cross-linking of gelatin with EGDGE to produce materials for biomedical uses, such as biodegradable sutures. researchgate.net The reaction between EGDGE and the amine groups of gelatin creates a stable, cross-linked network, rendering the material insoluble in bodily fluids while remaining biodegradable. researchgate.net

Reactive Diluent and Cross-Linking Agent in Epoxy Resins

In the realm of industrial polymers, EGDGE is widely used as a reactive diluent and cross-linking agent in epoxy resin formulations. polysciences.comzxchemuae.com Its low viscosity and bifunctional nature allow it to modify the properties of the uncured resin and become an integral part of the final cured polymer network. zxchemuae.com

Viscosity Modification and Curing Reactions

Standard epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), often have a very high viscosity, which can make processing difficult. nih.govjscholarpublishers.com Reactive diluents are added to reduce this viscosity, improving handling, allowing for higher filler loading, and enhancing impregnation of reinforcing fibers. nih.govyuvrajchemicals.com EGDGE is an effective reactive diluent due to its low viscosity (15-30 mPas at 25°C) and its ability to co-react with the primary resin and curing agent. zxchemuae.comnih.gov

The curing of an epoxy resin is a chemical reaction where liquid monomers are converted into a rigid, three-dimensional network. jscholarpublishers.comstackexchange.com This typically occurs through the reaction of the resin's epoxide groups with a hardener or curing agent, most commonly an amine. stackexchange.comepoxycuringagent.info When EGDGE is used as a reactive diluent, its own epoxy groups participate in this cross-linking reaction. zxchemuae.com An epoxy group reacts with an amine-hydrogen, opening the epoxide ring and forming a hydroxyl group, which contributes to linear chain growth and subsequent cross-linking. stackexchange.com The amount of EGDGE added is typically between 10-30% of the epoxy resin's weight, and the amount of curing agent may need to be adjusted to account for the additional epoxy groups from the diluent. zxchemuae.com

Enhancement of Thermal Stability and Mechanical Properties in Composites

For instance, incorporating mesoporous silica (B1680970) into an epoxy resin has been shown to increase the glass transition temperature (Tg) by up to 5.75°C and raise the activation energy for thermal degradation by an average of 46.2%, indicating a remarkable enhancement in thermal stability. nih.govnih.gov Similarly, adding a small amount of graphene oxide (GO) can substantially improve mechanical performance. Research has shown that adding just 0.5 wt% of GO to an epoxy matrix can increase tensile strength by 67.4% and Young's modulus by 43.2%. doi.org Other reinforcements like carbon nanotubes and aluminum particles have also demonstrated significant enhancements in flexural strength, impact strength, and hardness. researchgate.netmdpi.comresearchgate.net These improvements are often attributed to the strong interfacial bonding between the filler and the epoxy matrix, which allows for efficient stress transfer. mdpi.com

Table 3: Enhancement of Epoxy Composite Properties with Various Fillers

Filler Material Concentration (wt%) Property Enhanced Improvement (%)
Graphene Oxide (GO) 0.5% Tensile Strength +67.4%
Graphene Oxide (GO) 0.5% Young's Modulus +43.2%
Graphene Oxide (GO) 0.1% Glass Transition Temp. +25.8°C
Al₂O₃-GO (FGO) 0.3% Flexural Strength -
Hybrid (MWCNT + GNP) 0.2% Flexural Strength +62%
Hybrid (MWCNT + GNP) 0.2% Interlaminar Shear Strength +298%

Data compiled from studies on filler-reinforced epoxy composites. Note: Absolute values for flexural strength were 73.8 MPa for FGO composites. researchgate.netdoi.orgmdpi.com

Applications in Adhesives and Coatings

The properties of EGDGE make it a valuable component in the formulation of high-performance epoxy adhesives and coatings. polysciences.comsmolecule.com As a reactive diluent, it lowers the viscosity of the formulation, allowing for easier application and better surface wetting. zxchemuae.comsmolecule.com In adhesives, this leads to enhanced flexibility and stronger adhesion properties. smolecule.com

In coatings, EGDGE contributes to improved chemical resistance and durability. smolecule.com Its two epoxy groups ensure it becomes a permanent part of the cross-linked polymer film, which enhances the coating's integrity and protective qualities. polysciences.comsmolecule.com Research has also demonstrated its utility in specialized adhesive systems. For example, EGDGE has been used as a cross-linking agent to improve the adhesive properties, including shear adhesion, of soy protein-based adhesives. researchgate.net

Internal Polymeric Coatings for Hydrogen Permeation Reduction

Polymeric composite coatings are gaining attention as a viable option for reducing hydrogen permeation, offering advantages in manufacturing and formability. acs.org The development of effective hydrogen permeation barriers is crucial for the safety and efficiency of hydrogen storage and transport systems. researchgate.netmdpi.com These barriers aim to minimize the diffusion of hydrogen atoms through materials, a phenomenon that can lead to embrittlement and structural failure. researchgate.net

One approach involves the creation of self-assembled films using modified graphene oxide and polyethyleneimine. In this context, this compound has been used as a modifier for graphene oxide. acs.org Research has shown that self-assembled films created through covalent bonds between polyethyleneimine and EGDGE-modified graphene oxide can significantly reduce hydrogen transmission. acs.org For instance, a 10-bilayer film of modified graphene oxide and polyethyleneimine demonstrated a hydrogen transmission rate of 289 cm³/m²·24 h·0.1 MPa. acs.org This represented a 78.8% decrease compared to films made with unmodified graphene oxide, highlighting EGDGE's role in improving the barrier properties of the coating. acs.org

Modification of Lignin (B12514952) and Cellulose-Based Materials

EGDGE is instrumental in the chemical modification of bio-based materials like lignin and cellulose (B213188). By crosslinking these natural polymers, EGDGE helps to create novel materials with enhanced properties suitable for a range of industrial applications.

Epoxidization of Alkali Lignin for Thickener Applications in Bio-Lubricants

There is a growing effort to develop environmentally friendly lubricants from bio-sourced materials. mdpi.comnih.gov In this area, alkali lignin (AL), a byproduct of the Kraft pulping process, has been explored as a potential thickening agent for bio-lubricant formulations. mdpi.comresearchgate.net To enhance its performance, alkali lignin can be chemically modified with poly(ethylene glycol) diglycidyl ether (PEGDE), a derivative of EGDGE. mdpi.comnih.gov

In this process, the epoxidized lignin is then dispersed in a bio-lubricant base, such as castor oil, to form an oleogel. mdpi.comresearchgate.net The chemical modification process involves competitive reactions: the desired etherification of hydroxyl groups in lignin and the consumption of sodium hydroxide (B78521). mdpi.com The properties of the resulting epoxidized lignin, such as the epoxy index, are influenced by the ratio of PEGDE to alkali lignin used in the reaction. mdpi.com

Research has shown that the rheological and tribological properties of the resulting oleogels are significantly improved. mdpi.comresearchgate.net The viscosity, consistency, and viscoelastic functions of the castor oil-based oleogels were found to increase with a higher epoxy index in the modified lignin. mdpi.comnih.gov These oleogels also exhibited low friction coefficients, making them suitable for lubricant applications. mdpi.comresearchgate.net

Table 1: Properties of Epoxidized Alkali Lignin (EAL) with Varying PEGDE/AL Ratios. Adapted from mdpi.com.
SampleInput PEGDE/AL Mass Ratio (g/g)Epoxy Index (meq. O/100g)Residual NaOH (%)
EAL11.0291.1
EAL22.0561.8
EAL33.0752.1
EAL44.0922.4

Transparent Wood Composites

Transparent wood is an emerging material with potential applications in construction, solar cells, and electronics. hep.com.cnmdpi.com The fabrication process typically involves the removal of lignin from a wood veneer, which is then impregnated with a polymer that has a refractive index matching the wood's cellulose structure. mdpi.comdiva-portal.org

This compound (EGDGE), often referred to as EDGE in this context, has been used in conjunction with epoxy resin to create flexible transparent wood (FTW). hep.com.cnresearchgate.net In one study, paulownia wood was delignified and then impregnated with a mixture of epoxy resin and EGDGE. hep.com.cn The addition of EGDGE was found to be crucial for imparting flexibility to the otherwise rigid transparent wood. hep.com.cnresearchgate.net

The ratio of epoxy to EGDGE was a key factor influencing the final properties of the composite. hep.com.cn While a higher proportion of EGDGE resulted in greater flexibility, an excessive amount led to a reduction in mechanical properties. hep.com.cnresearchgate.net An optimal formulation yielded a flexible transparent wood with a high transmittance of 89% and an ultrahigh haze of 97%, along with excellent mechanical strength. hep.com.cn This demonstrates the tunable nature of these composites, where EGDGE acts as a modifier to achieve specific functional properties. researchgate.net

Table 2: Influence of Epoxy/EGDGE Ratio on the Mechanical Properties of Flexible Transparent Wood (FTW). Adapted from hep.com.cnresearchgate.net.
Epoxy/EGDGE RatioTensile Strength (MPa)Bending Strength (MPa)Flexibility
10:1120150Low
8:1110135Moderate
6:195110High
4:17085Very High

Cross-Linking Carboxymethyl Cellulose for Superabsorbent Materials

Carboxymethyl cellulose (CMC), a water-soluble cellulose derivative, is widely used to produce hydrogels due to its biocompatibility and high water absorption capacity. researchgate.netmdpi.com To create superabsorbent materials, CMC is cross-linked to form a three-dimensional polymer network that is insoluble in water. mdpi.com this compound and its derivatives, like polythis compound (PEGDE), are effective crosslinkers for this purpose. researchgate.netnih.gov

The reaction between the epoxy groups of PEGDE and the hydroxyl groups of CMC results in the formation of a stable hydrogel. nih.gov The degree of crosslinking can be controlled by adjusting the feed ratio of the crosslinker to CMC in the reaction mixture. nih.gov A higher degree of crosslinking enhances the physical strength of the hydrogel. nih.gov

These CMC-based hydrogels exhibit properties that make them suitable for various applications. They are enzymatically degradable and have shown potential for protein adsorption and release, suggesting their use in drug delivery systems. nih.gov The swelling capacity, a key characteristic of superabsorbent materials, is influenced by the crosslinking density. nih.govresearchgate.net

Table 3: Effect of PEGDE Crosslinker on Carboxymethyl Cellulose Hydrogel Properties. Adapted from nih.gov.
Feed Ratio (PEGDE/CMC)Degree of Crosslinking (%)Swelling Ratio (g/g)Physical Strength
0.051585Low
0.102860Moderate
0.154245High
0.205530Very High

Advanced Membrane Technologies

EGDGE plays a role in the development of advanced membranes, particularly in the modification of their pore structures to achieve selective separation of gases and other molecules.

Pore Engineering of Metal-Organic Frameworks for Gas Capture

Metal-Organic Frameworks (MOFs) are crystalline porous materials that are highly promising for gas separation and storage due to their tunable pore sizes and high surface areas. rsc.orgrsc.org Pore engineering is a key strategy to enhance the selectivity of MOFs for specific gas molecules. rsc.orgrsc.org

Poly(ethylene glycol) diglycidyl ether (PEGDGE) has been used to modify the pore structure of MOFs to improve their gas capture capabilities. acs.org In one study, PEGDGE small molecules were immobilized within the cages of an amino-functionalized MOF, NH₂-MIL-101(Cr), through a covalent bonding process. acs.org The ring-opening reaction between the epoxy groups of PEGDGE and the amino groups of the MOF allowed for precise control over the pore size by varying the PEGDGE content. acs.org

This modification led to a significant improvement in the separation of carbon dioxide (CO₂) from nitrogen (N₂). acs.org As the content of PEGDGE increased, the CO₂/N₂ selectivity of mixed matrix membranes incorporating the modified MOF also increased. acs.org The optimal performance was achieved at a PEGDGE content of 20.8 wt%, which resulted in a CO₂ permeability of 111.6 Barrer and a CO₂/N₂ selectivity of 72.8. This represented a 31.2% increase in permeability and a 30.8% increase in selectivity compared to membranes with lower PEGDGE content, demonstrating the effectiveness of using EGDGE derivatives for the fine-tuning of MOF pores for targeted gas capture. acs.org

Table 4: Gas Separation Performance of PEGDGE-Modified MOF Membranes. Adapted from acs.org.
PEGDGE Content (wt%)CO₂ Permeability (Barrer)CO₂/N₂ Selectivity
085.155.6
11.198.564.2
15.4105.368.9
20.8111.672.8

Cross-Linked Membranes for Protein Separations

This compound (EGDGE) is a versatile cross-linking agent utilized in the fabrication of advanced polymeric membranes for bioseparations. Its utility stems from its ability to form stable, covalent networks within polymer matrices, thereby enhancing their mechanical integrity, thermal stability, and tailoring their porous structure, which are critical attributes for effective protein separation. The cross-linking mechanism and its impact on membrane properties have been the subject of detailed research, particularly with natural polymers like gelatin and chitosan.

Detailed Research Findings

Research into EGDGE-cross-linked membranes has largely focused on understanding the fundamental cross-linking chemistry and the resulting changes in the physicochemical properties of the membrane material. EGDGE possesses two reactive epoxide groups at either end of its flexible ethylene glycol chain. These epoxide rings readily react with nucleophilic functional groups present in polymer chains, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins and polysaccharides. researchgate.netresearchgate.net This reaction, typically a ring-opening reaction, forms stable ether linkages (C-O-C), creating a durable three-dimensional network structure. researchgate.net

One of the key advantages of EGDGE is its higher water solubility compared to many other epoxy-based cross-linkers, which facilitates a more homogenous reaction in the aqueous systems typically used for preparing hydrogel membranes. researchgate.netresearchgate.net Furthermore, it is considered a less toxic alternative to widely used agents like glutaraldehyde, making it a more suitable choice for biomedical and bioseparation applications. researchgate.netresearchgate.net

Cross-Linking of Gelatin-Based Membranes:

Studies on type-B gelatin have demonstrated that cross-linking with EGDGE significantly influences the membrane's swelling behavior, which is a crucial parameter for controlling solute diffusion and, consequently, separation performance. In one study, gelatin was cross-linked with varying concentrations of EGDGE at different pH levels. The results showed that at a pH of 9, the amine groups of gelatin were effectively consumed by the cross-linker. As the concentration of EGDGE was increased from 3 wt% to 10 wt%, the swelling ratio of the resulting gelatin matrix decreased. researchgate.net This indicates the formation of a more densely cross-linked network, which restricts the uptake of water and reduces the mesh size of the membrane, a critical factor for size-exclusion-based protein separations. The optimal cross-linking was achieved at pH 9 with a 10 wt% EGDGE concentration. researchgate.net Beyond this point, or at a pH higher than 9, the effect can be inverted due to potential denaturation of the gelatin structure. researchgate.net

Effect of EGDGE Concentration on the Swelling Ratio of Gelatin Films at pH 9
EGDGE Concentration (wt. %)Swelling RatioObservation
3~6.8High swelling, indicating low cross-linking density.
5~6.2Moderate swelling, indicating increased cross-linking.
7~5.5Reduced swelling due to a more constrained network.
10~4.9Lowest swelling, indicating maximum cross-linking density.
Data derived from studies on type-B gelatin cross-linked with EGDGE. The swelling ratio is a measure of the volume of water absorbed by the membrane and is inversely related to the cross-linking density. researchgate.net

Cross-Linking of Chitosan-Based Membranes:

In the context of chitosan, a polysaccharide with abundant hydroxyl and amine groups, EGDGE is used to create robust, water-stable membranes. Research on electrospun chitosan nanofibrous membranes found that the addition of as little as 1% EGDGE was sufficient to provide architectural stability in an aqueous environment. nih.gov Increasing the concentration of the cross-linker was shown to significantly enhance the elastic modulus of the nanofibers, demonstrating the role of EGDGE in improving the mechanical properties of the membrane for applications that may involve pressure gradients. nih.gov Such mechanically stable and porous membranes are promising candidates for affinity chromatography and filtration, where proteins can be separated based on specific binding or size.

The cross-linking reaction creates a stable matrix that resists enzymatic degradation and can withstand heat sterilization, which are highly desirable properties for reusable bioseparation membranes. nih.gov By controlling the extent of cross-linking through parameters like reactant concentration and pH, the pore structure and surface chemistry of the membrane can be precisely tuned to target the separation of specific proteins from complex mixtures.

Environmental Fate and Degradation Studies of Ethylene Glycol Diglycidyl Ether Egdge

The environmental fate of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE), a reactive diluent used in epoxy resin formulations, is a critical area of study for assessing its ecological impact. mdpi.com This article reviews the available scientific information regarding its degradation pathways, hydrolysis, and ecotoxicity.

Analytical and Characterization Techniques for Egdge and Its Derivatives

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For EGDGE, both gas and liquid chromatography are widely used.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of volatile and semi-volatile compounds like EGDGE. analytice.comnih.gov In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. nih.govlabrulez.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

GC-MS is used for both the identification and quantification of EGDGE. analytice.com For quantification, single ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity, allowing for the detection of trace amounts of the compound. fda.gov The limit of quantification for EGDGE using GC-MS can be as low as approximately 0.25 μg per media. analytice.com The choice of the GC column is critical for achieving good separation, with cyano-based thin film columns offering good resolution and faster analysis times for glycol ethers. labrulez.com

Table 1: GC-MS Parameters for Glycol Ether Analysis

ParameterValue/DescriptionReference
Column Type DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film or equivalent fda.gov
Injection Mode Splitless nih.gov
Oven Temperature Program Initial 80°C for 1 min, ramp at 10°C/min to 245°C, hold for 3.5 min nih.gov
Detector Mass Spectrometer (Agilent 5975C or equivalent) fda.gov
Ionization Mode Electron Ionization (EI) labrulez.com
Internal Standard 2,2,2-Trichloroethanol nih.govfda.gov

This table is interactive. You can sort and filter the data.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For EGDGE and its derivatives, HPLC is particularly useful for assessing purity and analyzing reaction mixtures. nih.gov The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. lcms.cz

Different HPLC methods can be employed, including reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, especially if the analyte or its derivatives contain chromophores. nih.gov For compounds without a strong UV chromophore, derivatization with a UV-active agent like benzoyl chloride can be performed. nih.gov The use of evaporative light scattering detection (ELSD) or refractive index (RI) detection are also options for analyzing glycols. sielc.com HPLC offers high sensitivity, selectivity, and accuracy for quantitative analysis.

Table 2: HPLC Method for Glycol Analysis

ParameterValue/DescriptionReference
Column Agilent Hi-Plex Ca (8% crosslinked), 7.7 × 300 mm, 8 μm lcms.cz
Mobile Phase Acetonitrile/Water gradient sielc.commolnar-institute.com
Flow Rate 1.5 mL/min (optimized) molnar-institute.com
Detector UV, ELSD, or RI nih.govsielc.com
Injection Volume 10 - 20 µL lcms.czmolnar-institute.com

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Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a sample by measuring its interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique vibrational spectrum. For EGDGE, the FTIR spectrum will show characteristic peaks for the ether linkages and the epoxide rings.

FTIR is invaluable for monitoring chemical reactions involving EGDGE. For instance, during the curing process of an epoxy resin, the disappearance of the absorption band corresponding to the epoxide ring (typically around 915 cm⁻¹) and the appearance of bands associated with hydroxyl groups can be monitored to follow the reaction progress. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for EGDGE and Related Structures

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C-O-C (ether)~1100Stretching vibration researchgate.net
Epoxide Ring~915, ~850Asymmetric and symmetric ring stretching researchgate.net
C=O (ester)~1716Stretching vibration (in derivatives) researchgate.net
C=C~1637Stretching vibration (in derivatives) researchgate.net
C-H~2959Stretching vibration researchgate.net

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Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of molecules in solution. slideshare.netcore.ac.uk It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. slideshare.net The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. slideshare.net For EGDGE, the ¹H NMR spectrum would show distinct signals for the protons on the ethylene (B1197577) glycol backbone and the protons of the glycidyl (B131873) ether groups. researchgate.net

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in EGDGE will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

¹⁵N NMR: While less common for EGDGE itself, ¹⁵N NMR can be used to study the reactions of EGDGE with nitrogen-containing compounds, such as amines, by providing information about the nitrogen environment in the resulting adducts. core.ac.uk

NMR is also extensively used to study reaction kinetics and mechanisms by monitoring the changes in the spectra over time.

Table 4: Representative NMR Chemical Shifts for Ethylene Glycol Moieties

NucleusMoietyChemical Shift (ppm)Reference
¹HCH₂ (in zeolite)~4.0 researchgate.net
¹HOH (variable)Temperature dependent researchgate.net

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Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. ias.ac.in It relies on the inelastic scattering of monochromatic light, usually from a laser. When the light interacts with a molecule, it can be scattered with a change in energy that corresponds to the vibrational energy levels of the molecule. This provides a fingerprint spectrum that is specific to the molecule's structure.

For EGDGE, Raman spectroscopy can be used to identify the characteristic vibrational modes of the molecule, including those of the C-C and C-O bonds, as well as the epoxide rings. ias.ac.inchemicalbook.com The technique is particularly useful for studying aqueous solutions and for monitoring reactions in situ, as water is a weak Raman scatterer. ias.ac.inresearchgate.net The Raman spectrum of liquid ethylene glycol shows distinct bands that can be assigned to different vibrational modes, and these can change upon reaction or changes in conformation. researchgate.netchemicalbook.com

Table 5: Characteristic Raman Shifts for Ethylene Glycol

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
C-C Stretch863Polarized Raman line ias.ac.in
C-OH Symmetric Stretch1088 researchgate.net
CH₂ Bending1467 researchgate.net
CH₂ Symmetric/Asymmetric Stretch2890/2955 researchgate.net

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Thermal Analysis Techniques

Thermal analysis techniques are fundamental in assessing the behavior of EGDGE-based materials as a function of temperature. These methods provide critical data on thermal stability, degradation, and transitions related to the curing process.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. wikipedia.org This analysis is instrumental in determining the thermal stability of a material. netzsch.com For polymers, TGA is primarily used to investigate their thermal stability, as most degrade upon heating. wikipedia.org The data obtained can be used to create a global kinetic model, which helps in predicting mass loss rates at various temperatures and understanding long-term storage limitations. electrochem.org

In the context of EGDGE and its derivatives, TGA is used to study the thermal degradation behavior. For instance, in one study, the thermal properties of poly(GMA-co-EGDMA) materials were evaluated using TGA, which revealed multi-staged decomposition patterns. researchgate.net The initial decomposition temperature, determined at a 2% mass loss, was found to be around 210 °C for the parent microspheres. researchgate.net Another study on EPDM elastomers demonstrated that degradation is a complex process, with the activation energy of degradation increasing throughout the process. researchgate.net

TGA can be performed under different atmospheric conditions, such as nitrogen or air. For example, a study on a covalent organic framework showed a lack of significant change up to approximately 310 °C in a nitrogen atmosphere and about 290 °C in air, indicating excellent thermal stability. acs.org The heating rate during TGA can also be varied to study its effect on degradation kinetics. nih.gov

The analysis of TGA data often involves examining the derivative of the TGA curve (DTG), which shows the rate of mass loss. The peak temperature of the DTG curve, along with the onset temperature of mass loss, are key parameters obtained from the analysis. netzsch.com For example, TGA of CsPbI3 showed that dimethyl sulfoxide (B87167) (DMSO) completely evaporates at 120 °C, with no further weight loss observed beyond this temperature. acs.org

Table 1: TGA Decomposition Data for Selected Materials

MaterialOnset Decomposition Temperature (°C)AtmosphereKey Observations
Poly(GMA-co-EGDMA) Microspheres~210InertMulti-staged decomposition. researchgate.net
ZnZn-Salen-Ni COF~310NitrogenExcellent thermal stability. acs.org
ZnZn-Salen-Ni COF~290AirExcellent thermal stability. acs.org
CsPbI3 with DMSO120InertComplete evaporation of DMSO. acs.org

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for characterizing the curing kinetics of epoxy resins. nih.gov It measures the heat flow associated with material transitions as a function of temperature. During the cross-linking process of a reactive polymer, an exothermic heat flow is released, which is captured by the DSC analyzer. nih.gov This allows for the determination of kinetic parameters such as the activation energy (Ea), the order of the reaction (n), and the total heat of polymerization (ΔH). nasa.gov

The curing kinetics of EGDGE and other epoxy systems are often studied using non-isothermal DSC, where the sample is heated at several constant rates. researchgate.net The peak exotherm temperature (Tp) tends to shift to higher temperatures as the heating rate increases. researchgate.net Methods like those proposed by Kissinger and Ozawa are commonly used to analyze the DSC data and calculate the activation energy. researchgate.net For instance, a study on an epoxy neat-resin showed that the activation energy was not affected by the scan rate, with an average value of 25.6 ± 1.8 kcal/mole. nasa.gov

DSC is also crucial for determining the glass transition temperature (Tg) of the uncured, partially cured, and fully cured material. nih.gov The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a change in the heat capacity of the polymer. nih.gov The glass transition temperature of the fully uncured resin (Tg,0) and the fully cured resin (Tg,∞) can be determined experimentally through DSC. nih.gov For example, a study on an epoxy resin determined a mean Tg,0 of -30.64 °C. nih.gov

The degree of cure (α) at any given time can be calculated by integrating the exothermic peak and normalizing it by the total heat of reaction. imapsjmep.org The relationship between Tg and the degree of cure is an important aspect of understanding the material's properties throughout the curing process.

Table 2: Kinetic and Thermal Parameters from DSC Analysis

SystemParameterValueMethod
Narmco 5208 epoxy resinActivation Energy (E)25.6 ± 1.8 kcal/moleKissinger and Ellerstein methods nasa.gov
Fast curing epoxy resinTotal Heat of Reaction (Δh)499.8 ± 16.6 J/gNon-isothermal DSC nih.gov
Fast curing epoxy resinGlass Transition Temperature, uncured (Tg,0)-30.64 °CNon-isothermal DSC nih.gov
EAN-DDSActivation Energy (Ea)Higher than EAN-THPA and EAN-DDMOzawa, Kissinger, Flynn–Wall–Ozawa researchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface and internal structure of materials derived from EGDGE, providing insights into their morphology at various scales.

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology, porosity, and cross-linking of materials. researchgate.net It provides high-resolution images of the sample's surface topography. researchgate.net In the context of EGDGE-cross-linked materials, SEM is used to visualize the structure of hydrogels, films, and other polymers.

For example, SEM analysis of hydrogels synthesized from sodium alginate and polyvinyl alcohol revealed that the cross-linking method significantly impacts the physicochemical properties of the hydrogels. researchgate.net In another study, SEM images of composite materials showed a rough and porous surface morphology, which is beneficial for applications like metal ion elimination. researchgate.net The morphology of membrane cross-sections can also be investigated using SEM after preparing the samples, for instance, by sputtering with gold to enhance conductivity. nih.gov Developments in SEM, such as field-emission electron sources, have enabled low-voltage imaging of uncoated polymers. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides nanoscale measurements of surface topography, such as roughness and step height. umbc.edu It can also be used to probe nanomechanical properties like adhesion and stiffness. umbc.edu AFM operates by scanning a sharp probe over the sample surface, and the forces between the tip and the sample are used to generate a three-dimensional image. azooptics.com

AFM is particularly useful for characterizing thin films and hydrogels. For instance, AFM has been used to study the nanomechanical properties of 3D printed poly(ethylene glycol) diacrylate hydrogels, revealing significant increases in modulus with indentation depth. acs.org In another application, AFM was used to characterize the chemical contrast on polyethylene (B3416737) glycol oxide surfaces that were patterned using an electron beam. nih.gov The measurements showed differences in phase lag, friction, and adhesive forces between irradiated and non-irradiated areas. nih.gov

Advanced AFM modes, such as PeakForce Tapping, allow for lower imaging forces, resulting in higher resolution and reduced damage to soft samples. umbc.edu AFM can be performed in both air and liquid environments, making it suitable for studying hydrated samples like hydrogels. stevens.edu

Table 3: AFM Specifications and Capabilities

FeatureSpecification/Capability
Vertical Resolution<50pm RMS uphf.fr
Lateral Resolution2-150 nm eag.com
Standard Imaging ModesContact Mode, Tapping Mode, Phase Imaging uphf.fr
Advanced Imaging ModesMagnetic Force Microscopy, Electric Force Microscopy, Kelvin Probe Force Microscopy uphf.freag.com
Quantitative MeasurementsSurface roughness, step height, adhesion, modulus umbc.edueag.com

Rheological Characterization of EGDGE-Modified Systems

Rheological characterization is crucial for understanding the flow behavior of EGDGE and its formulations, particularly during processing and application. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force.

For EGDGE-modified systems, rheological measurements provide information on viscosity and its dependence on factors like temperature, shear rate, and the extent of the curing reaction. As an epoxy resin, EGDGE is a thermoset that forms a three-dimensional network during curing. imapsjmep.org This process involves a significant increase in viscosity as the material transitions from a liquid to a gel and finally to a solid state. researchgate.net

The viscosity of epoxy resins can be modified by using reactive diluents like Diethylene glycol diglycidyl ether (DEGDGE), a related compound, which helps in reducing the viscosity for easier processing. wikipedia.org Understanding the rheological properties is essential for optimizing processing parameters in applications such as coatings, adhesives, and composites where EGDGE is used as a cross-linker or reactive diluent. polysciences.comprimescholars.com For example, in the fabrication of superabsorbent polymers, surface cross-linking with EGDGE improves properties like absorbency under load by creating a core-shell structure with varying cross-linking densities. primescholars.com The rheological behavior of such systems is a key factor in achieving the desired final properties.

Viscoelasticity Measurements of Hydrogels

The viscoelastic nature of hydrogels crosslinked with EGDGE is a critical determinant of their performance in various applications. Several techniques are employed to quantify the elastic and viscous responses of these materials.

Common methods for assessing hydrogel viscoelasticity include stress-relaxation tests and dynamic mechanical analysis. In stress-relaxation experiments, a constant strain is applied to the material, and the resulting decay in stress over time is monitored. Dynamic tests involve applying an oscillatory strain and measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. rsc.org

In a study of chitosan (B1678972) cryogels crosslinked with a series of diglycidyl ethers, including EGDGE, the mechanical properties were tunable by varying the crosslinker chain length and concentration. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com Uniaxial compression tests revealed that EGDGE-crosslinked cryogels exhibited the highest stiffness and toughness among the tested crosslinkers at high crosslinking ratios. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com The elastic moduli for these permeable chitosan cryogels could be tailored to range from 10.4 ± 0.8 to 41 ± 3 kPa. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com Similarly, the compressive strength at 75% strain could be adjusted from 11 ± 2 to 33 ± 4 kPa. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com

Mechanical Properties of Chitosan Cryogels Crosslinked with Diglycidyl Ethers

Property Range of Values
Elastic Modulus 10.4 ± 0.8 to 41 ± 3 kPa
Toughness 2.68 ± 0.5 to 8.3 ± 0.1 kJ/m³

This table presents the range of mechanical properties achieved by varying the crosslinker type (including EGDGE) and concentration in chitosan cryogels. dntb.gov.uasemanticscholar.orgmdpi.combohrium.com

Furthermore, research on hyaluronic acid-based hydrogels crosslinked with polythis compound (PEGDE), a derivative of EGDGE, highlights the importance of crosslinking in achieving desired viscoelastic properties. nih.gov The degree of crosslinking directly influences the material's resistance to enzymatic degradation and its mechanical response. nih.gov

Rheological Properties of Polymer Solutions and Melts

The rheological, or flow, properties of polymer solutions and melts containing EGDGE are fundamental to their processing and application. EGDGE, as a crosslinker, significantly influences the viscosity and behavior of these systems under shear.

In the context of hydrogel precursors, the rheology of the polymer solution before crosslinking is critical. For instance, in the synthesis of spherical hydrogel particles from carboxymethyl cellulose (B213188) (CMC), EGDGE is used as a crosslinking agent in an aqueous solution. researchgate.net As the crosslinking reaction proceeds, the viscosity of the mixed solution increases until a solid hydrogel is formed. researchgate.net

Studies on polyethylene glycol (PEG) solutions and gels, which share a structural backbone with EGDGE, indicate that their rheological behavior can be complex. primescholars.com For example, gels formed from PEG can behave as Newtonian fluids up to a certain shear rate, above which they may exhibit abnormal properties such as a sudden cessation of flow. primescholars.com The viscosity of these gels is also shown to increase with a higher concentration of crosslinking agents. primescholars.com

Rotational Viscosity and Shear-Thinning Behavior

Rotational viscometry is a key technique for characterizing the flow behavior of EGDGE-containing polymer systems. It measures the torque required to rotate a spindle in a fluid, providing information about its viscosity at different shear rates.

For Poly(ethylene glycol) diglycidyl ether, a typical dynamic viscosity is in the range of 40-80 mPa·s at 25°C. amerigoscientific.com This relatively low viscosity makes it an effective reactive diluent in some applications.

When incorporated into polymer networks, such as hydrogels, the resulting material often exhibits non-Newtonian behavior. Hydrogels based on poly(ethylene glycol) diacrylate (PEGDA), a related compound, have been shown to be shear-thinning. nih.gov This means their viscosity decreases as the shear rate increases, a desirable property for injectable materials. nih.gov

Interestingly, some injectable PEG-based hydrogels with dynamic crosslinks have demonstrated shear-thickening behavior at low shear rates, where the viscosity increases with the shear rate. nih.gov However, at higher shear rates, a flow instability can occur, which may facilitate extrusion. nih.gov The addition of components like Poloxamer 407 to PEG-DA formulations can induce ideal shear-thinning properties for applications such as 3D printing. researchgate.net

Computational Chemistry and Modeling of Egdge Interactions

Molecular Dynamics Simulations of EGDGE in Polymer Networks

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow researchers to understand the dynamic behavior and properties of materials, such as polymers, at the atomic scale. In the context of EGDGE, MD simulations are particularly valuable for elucidating its function as a cross-linking agent in polymer networks.

One area of investigation has been the use of EGDGE to cross-link hyperbranched polymers, such as polyimides. Research by Maroulas et al. explored the molecular dynamics in hyperbranched polyimides based on 2,4,6-triaminopyrimidine (B127396) and 4,4′-oxydiphthalic anhydride (B1165640) that were cross-linked with EGDGE. researchgate.net Using techniques like broadband dielectric relaxation spectroscopy, they observed the material's relaxation behaviors. The study found that as the degree of cross-linking with EGDGE increased, the secondary (γ) relaxation slowed down but increased in magnitude. researchgate.net Conversely, the primary (α) relaxation, which is associated with the glass transition, became faster. researchgate.net

This behavior was described as anomalous but was attributed to the interplay of two competing effects: an increase in the free volume within the polymer structure and, simultaneously, an increase in motion constraints imposed by the newly formed cross-links. researchgate.net The micro-branched structure is thought to contribute to an enhancement in fractional free volume (FFV), while the cross-linking restricts the movement of the polymer chains. researchgate.net These simulation-verified findings are crucial for designing materials with specific thermal and mechanical properties. researchgate.net

Table 1: Effects of EGDGE Cross-Linking on Polymer Relaxation Dynamics

Relaxation TypeAssociationObserved Effect with Increased EGDGE Cross-LinkingAttributed CauseCitation
α-Relaxation Glass TransitionBecomes fasterIncrease of free volume and constraints to motion researchgate.net
γ-Relaxation Localized molecular motionBecomes slower, increases in magnitudeSum of opposing effects: increased free volume and increased constraint from cross-links researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the pathways and energetics of chemical reactions. These calculations can map out the entire reaction mechanism, including transition states and intermediates, providing a level of detail that is often difficult to obtain through experimental means alone.

For instance, while a specific DFT study on the EGDGE curing reaction was not detailed in the provided sources, the methodology can be understood from studies on analogous reactions. A theoretical mechanism for the nucleophilic addition of ethylene (B1197577) glycol to 4-hydroxybut-2-ynenitrile was proposed based on DFT quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net In this type of study, the reaction, often catalyzed, is modeled step-by-step. researchgate.net The process typically involves:

Modeling the initial reactants (e.g., the EGDGE molecule and a curing agent).

Simulating the nucleophilic attack, which in the case of EGDGE would be the attack on one of the epoxide rings.

Identifying the structure and energy of the transition state for the ring-opening reaction.

Modeling the intermediate species formed after the ring opens.

Simulating the subsequent proton transfer or further reaction steps.

The synthesis of EGDGE itself involves the reaction of ethylene glycol and epichlorohydrin (B41342), followed by a ring-closing step using a base like sodium hydroxide (B78521). researchgate.net Quantum chemical calculations could be used to optimize the conditions for this synthesis by modeling the effects of different catalysts or reaction parameters on the reaction's energy barrier. researchgate.net By calculating the energy profile of the reaction, researchers can predict the most favorable pathway and identify potential byproducts.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. SAR provides qualitative relationships, while QSAR provides quantitative, statistically derived models. These approaches are vital for screening chemicals and prioritizing them for further testing.

For glycol ethers, the class of chemicals to which EGDGE belongs, QSAR models have been developed to predict toxicity. In one study, the adult and developmental toxicities of various glycols and glycol ethers to the freshwater polyp Hydra attenuata were modeled. nih.gov The QSAR model was derived using a Partial Least Squares (PLS) regression analysis. nih.gov This approach uses molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build a predictive model. The descriptors used in the study encoded key physicochemical properties. nih.gov

Table 2: Molecular Descriptors Used in QSAR Modeling for Glycol Ether Toxicity

Descriptor TypeProperty EncodedRelevance to ToxicityCitation
Lipophilicity The molecule's affinity for fatty or non-polar environments. Often related to the 1-octanol/water partition coefficient.Influences absorption, distribution, and membrane transport. nih.gov
Molar Refractivity A measure of the total polarizability of a mole of a substance.Relates to the volume of the molecule and the London dispersion forces it can form. nih.gov
H-bonding Acceptor Ability The capacity of the molecule to accept a hydrogen bond.Governs interactions with biological macromolecules like proteins and DNA. nih.gov
H-bonding Donor Ability The capacity of the molecule to donate a hydrogen bond.Governs interactions with biological macromolecules. nih.gov

By correlating these structural descriptors with experimental toxicity data, the resulting QSAR model could simulate the toxic endpoints for the compounds. nih.gov Such models are valuable for estimating the potential hazards of new or untested glycol ethers, reducing the need for extensive animal testing and guiding the design of safer alternatives.

Q & A

Basic: What are the optimal reaction conditions for synthesizing EGDE from polyethylene glycol (PEG) and epichlorohydrin?

Methodological Answer:
EGDE synthesis typically involves nucleophilic ring-opening of epichlorohydrin by PEG in the presence of catalysts like tetrabutylammonium chloride (TBAC) and sodium hydroxide. Key parameters include:

  • Molar ratio: A PEG:epichlorohydrin ratio of 1:2–1:3 ensures complete glycidylation.
  • Catalyst concentration: 1–2 wt% TBAC maximizes epoxy group formation while minimizing side reactions.
  • Reaction time: 4–6 hours at 60–80°C under nitrogen atmosphere to prevent oxidation .
    Post-synthesis, epoxy values (a measure of crosslinking potential) should be quantified via titration (e.g., HCl/dioxane method) to validate efficiency .

Advanced: How does EGDE enhance crosslinking efficiency in polymer networks compared to other diepoxides?

Methodological Answer:
EGDE’s aliphatic structure and short ethylene spacer enable rapid ring-opening reactions with amines, thiols, or hydroxyl groups, forming stable ether linkages. Its superiority over aromatic diepoxides (e.g., bisphenol A diglycidyl ether) is evident in:

  • Flexibility: Ethylene spacers reduce steric hindrance, improving mobility in crosslinked networks (e.g., hydrogels).
  • Compatibility with hydrophilic matrices: EGDE integrates seamlessly into PEG-based systems, enhancing mechanical properties (e.g., pTMC hydrogels achieved 80% polymer concentration with EGDE crosslinking) .
    Validate crosslinking efficiency via rheology (gelation time) or differential scanning calorimetry (DSC) to monitor curing kinetics .

Basic: What analytical techniques characterize EGDE’s structural and thermal properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies glycidyl ether peaks (δ 2.6–3.4 ppm for oxirane protons) and quantifies purity.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 910 cm⁻¹ (oxirane ring) and 1,100 cm⁻¹ (C-O-C ether) confirm functional groups.
  • Thermogravimetric Analysis (TGA): Degradation onset >200°C indicates thermal stability, critical for high-temperature applications .

Advanced: How can researchers resolve contradictions in reported biocompatibility of EGDE-crosslinked materials?

Methodological Answer:
Discrepancies arise from residual toxic byproducts (e.g., unreacted EGDE or oligomers). Mitigation strategies include:

  • Purification: Dialysis or solvent extraction removes unreacted monomers.
  • Sterilization: X-ray irradiation (25 kGy) preserves structural integrity while eliminating microbial contaminants .
  • Alternative crosslinkers: Polyethylene glycol diglycidyl ether (longer spacers) reduces cytotoxicity in biomedical hydrogels .
    Validate biocompatibility via ISO 10993-5 cytotoxicity assays using fibroblast or endothelial cell lines .

Advanced: What experimental designs optimize EGDE’s role in electrochemical hydrogels for enzyme wiring?

Methodological Answer:
EGDE’s diepoxy groups enable covalent immobilization of redox enzymes (e.g., glucose oxidase) in conductive polymers. Key steps:

  • Co-crosslinking: Mix EGDE with polyaniline and enzyme in pH 7.2 buffer to form a hydrogel network.
  • Electrochemical activation: Apply 0.3 V (vs Ag/AgCl) to stabilize electron transfer, achieving current densities >225 μA/cm² .
    Characterize conductivity via cyclic voltammetry and enzyme activity via chronoamperometry .

Basic: How does EGDE’s molecular structure influence its reactivity in epoxy-amine systems?

Methodological Answer:
EGDE’s two terminal oxirane rings undergo nucleophilic attack by primary/secondary amines. The ethylene spacer:

  • Reduces steric hindrance , accelerating amine-epoxy reactions compared to bulkier diepoxides.
  • Modifies glass transition temperature (Tg): Shorter spacers (e.g., EGDE vs. polythis compound) increase Tg due to restricted chain mobility.
    Monitor reaction progress using near-infrared (NIR) spectroscopy to track oxirane ring consumption .

Advanced: What strategies mitigate EGDE’s toxicity in biomedical applications without compromising crosslinking?

Methodological Answer:

  • Controlled stoichiometry: Limit EGDE to 10–20 mol% relative to polymer precursors to minimize residual monomers.
  • Post-curing extraction: Soak crosslinked matrices in ethanol/water (70:30) for 48 hours to leach unreacted EGDE.
  • Hybrid crosslinkers: Blend EGDE with less toxic alternatives (e.g., genipin) to maintain mechanical strength .
    Quantify residual EGDE via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Advanced: How does EGDE facilitate CO2 dissolution in enzymatic reactors for formate production?

Methodological Answer:
EGDE’s ether oxygen atoms interact with CO2 via Lewis acid-base interactions, increasing solubility in aqueous media. In formate dehydrogenase systems:

  • Concentration optimization: 5–10 mM EGDE balances CO2 dissolution and enzyme activity.
  • CLEA stabilization: Cross-link enzyme aggregates (CLEAs) with EGDE to enhance NAD+ cofactor retention .
    Measure CO2 solubility via headspace gas chromatography and enzyme kinetics via UV-Vis spectroscopy (NADH depletion at 340 nm) .

Basic: What safety protocols are critical when handling EGDE in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
  • Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats prevent dermal contact (skin irritation risk).
  • Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
    Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., 15-minute eye irrigation with water if exposed) .

Advanced: How do molecular weight variations in PEG precursors affect EGDE’s crosslinking performance?

Methodological Answer:
Lower MW PEG (e.g., 200–400 g/mol) increases crosslink density due to shorter chain lengths, enhancing rigidity. Higher MW PEG (e.g., 1000 g/mol) improves flexibility but reduces mechanical strength.

  • Swelling ratio: Measure in PBS (pH 7.4) to assess network porosity.
  • Tensile testing: Compare Young’s modulus for PEG-200 vs. PEG-1000 crosslinked hydrogels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.